molecular formula C7H4ClN B6159137 3-chloro-4-ethynylpyridine CAS No. 1379109-40-6

3-chloro-4-ethynylpyridine

Cat. No.: B6159137
CAS No.: 1379109-40-6
M. Wt: 137.6
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethynylpyridine typically involves the halogenation of 4-ethynylpyridine. One common method is the reaction of 4-ethynylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethynylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives .

Scientific Research Applications

3-Chloro-4-ethynylpyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-ethynylpyridine involves its interaction with specific molecular targets. The chlorine atom and ethynyl group can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-ethynylpyridine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

CAS No.

1379109-40-6

Molecular Formula

C7H4ClN

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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